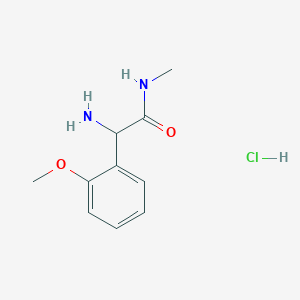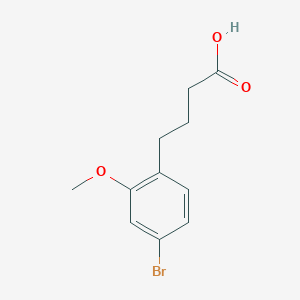![molecular formula C9H20ClNO B15318863 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a dimethyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride typically involves the reaction of cyclopentanone with methylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylamino-1-propanol: A similar compound with a simpler structure, used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
N,N-Dimethyl-1,3-propanediamine: Another related compound with applications in the production of polymers and as a curing agent for epoxy resins.
Uniqueness
3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride is unique due to its cyclopentane ring structure and the presence of both dimethyl and methylamino groups. This combination of features provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
3,3-dimethyl-1-(methylaminomethyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)4-5-9(11,6-8)7-10-3;/h10-11H,4-7H2,1-3H3;1H |
Clé InChI |
NPJAYEUDHRFIAX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)(CNC)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


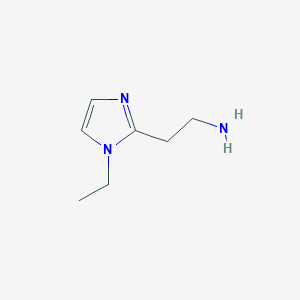

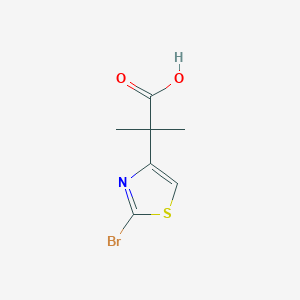
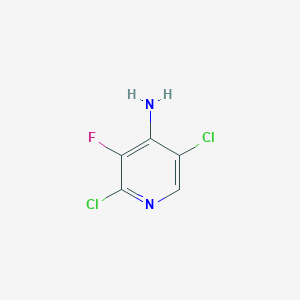
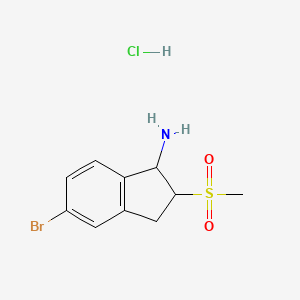
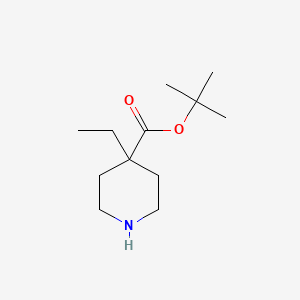
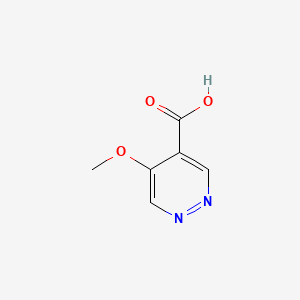
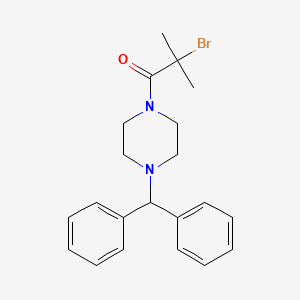
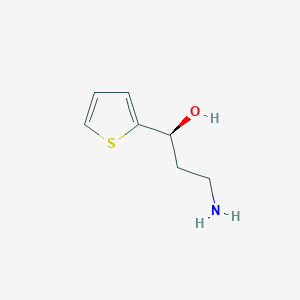
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)

